
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C13H12F2O3 It is a derivative of butanoate, featuring a benzylidene group and two fluorine atoms attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and benzaldehyde, followed by their condensation under controlled conditions. The intermediate product is then subjected to fluorination using industrial-grade fluorinating agents. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The benzylidene group allows for π-π interactions with aromatic residues in proteins, while the difluoro groups enhance its binding affinity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the benzylidene group, resulting in different chemical and biological properties.
Ethyl 2-benzylidene-3-oxobutanoate: Lacks the difluoro groups, affecting its reactivity and binding affinity.
Ethyl 2-benzylidene-4,4-dichloro-3-oxobutanoate: Contains chlorine atoms instead of fluorine, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of benzylidene and difluoro groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
502936-25-6 |
|---|---|
Formule moléculaire |
C13H12F2O3 |
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
ethyl 2-benzylidene-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C13H12F2O3/c1-2-18-13(17)10(11(16)12(14)15)8-9-6-4-3-5-7-9/h3-8,12H,2H2,1H3 |
Clé InChI |
UFUKIWFNPIQSQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
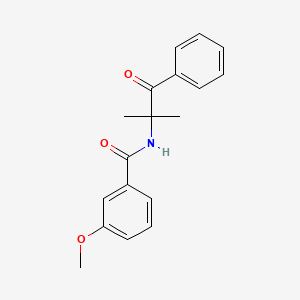
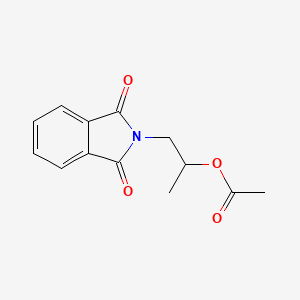
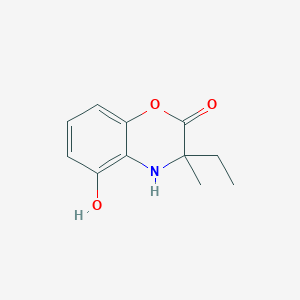
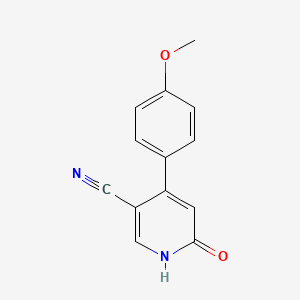
![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
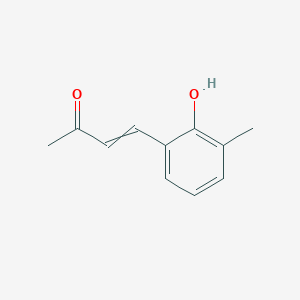
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
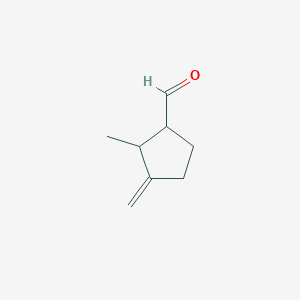
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
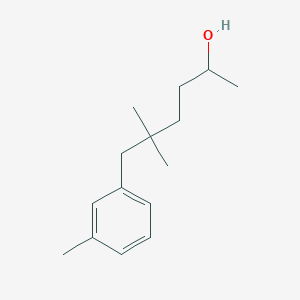
![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
